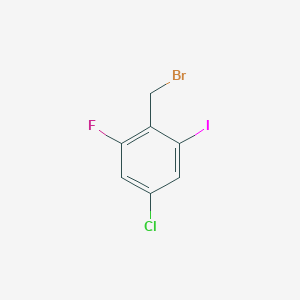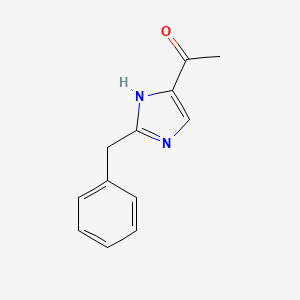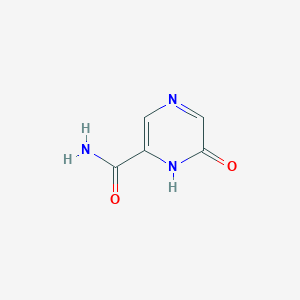
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a mercapto group, and a methyl group attached to a butanoic acid backbone. The hydrochloride hydrate form indicates that the compound is in its salt form with hydrochloric acid and contains water molecules in its crystalline structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-3-mercapto-3-methylbutanoic acid.
Formation of Hydrochloride Salt: The amino acid is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions.
Crystallization: The resulting solution is subjected to crystallization to obtain the hydrate form. This involves slow evaporation of the solvent at room temperature, allowing the formation of crystalline hydrates.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The crystallization process is often carried out in controlled environments to ensure consistent quality and to prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the mercapto group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Reduced Thiols: Resulting from the reduction of the mercapto group.
Substituted Amino Acids: Formed through substitution reactions at the amino group.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves its interaction with biological molecules:
Molecular Targets: The compound can interact with enzymes and proteins, particularly those containing cysteine residues.
Pathways: It can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine Hydrochloride Hydrate: Similar in structure but lacks the methyl group.
L-Methionine: Contains a methylthio group instead of a mercapto group.
L-Homocysteine: Similar but with an additional methylene group in the backbone.
Uniqueness
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a mercapto group allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C5H14ClNO3S |
|---|---|
Molekulargewicht |
203.69 g/mol |
IUPAC-Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH.H2O/c1-5(2,9)3(6)4(7)8;;/h3,9H,6H2,1-2H3,(H,7,8);1H;1H2/t3-;;/m0../s1 |
InChI-Schlüssel |
FSSISUZJDVXKOS-QTNFYWBSSA-N |
Isomerische SMILES |
CC(C)([C@H](C(=O)O)N)S.O.Cl |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)S.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)




![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)

